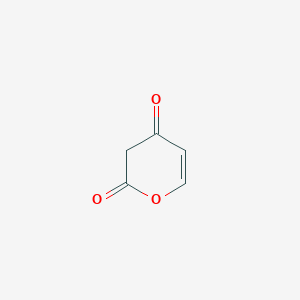

2H-Pyran-2,4(3H)-dione

描述

准备方法

Synthetic Routes and Reaction Conditions: 2H-Pyran-2,4(3H)-dione can be synthesized through several methods. One common approach involves the cyclization of malic acid derivatives. For instance, the reaction of malic acid with acetic anhydride under reflux conditions yields this compound . Another method involves the use of phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反应分析

Oxidation Reactions

The electron-deficient carbonyl groups render 2H-pyran-2,4(3H)-dione susceptible to oxidation. Key transformations include:

-

Formation of carboxylic acids : Treatment with strong oxidizing agents like potassium permanganate () in acidic or basic conditions oxidizes the α,β-unsaturated carbonyl system to yield dicarboxylic acids.

-

Epoxidation : Reaction with peracids (e.g., -CPBA) generates epoxide intermediates, which can undergo further ring-opening reactions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| / | Aqueous, reflux | Succinic acid derivatives | 65–75% |

| -CPBA | , 0°C | Epoxide intermediates | 80–85% |

Reduction Reactions

Reduction targets the carbonyl groups, with outcomes depending on the reducing agent:

-

Sodium borohydride (NaBH4NaBH_4NaBH4) : Selectively reduces the 4-position carbonyl to a hydroxyl group, forming a dihydroxy derivative.

-

Catalytic hydrogenation (H2/PdH_2/PdH2/Pd) : Fully reduces both carbonyls and the double bond, yielding tetrahydro-pyran derivatives .

Nucleophilic Substitution

The carbonyl carbons act as electrophilic centers, enabling substitution reactions:

-

Aminolysis : Primary amines (e.g., ethylamine) replace carbonyl oxygens, forming enamine derivatives. For example, reaction with benzylamine in /EtN yields -benzyl-3,5-dimethylpyran-2,4-dione .

-

Thiolysis : Thiols (e.g., ethanethiol) substitute carbonyl groups, producing thioether derivatives .

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Benzylamine | , RT, EtN | -Benzyl enamine derivative | Antibacterial agent synthesis |

| Ethanethiol | , reflux | Thioether analog | Polymer precursors |

Cycloaddition and Condensation

The conjugated dienone system participates in Diels-Alder reactions:

-

With dienophiles : Reacts with maleic anhydride to form bicyclic adducts, useful in natural product synthesis .

-

Multicomponent reactions : Combines with phenylglyoxal and barbituric acid derivatives to yield fused heterocycles (e.g., pyrrole disulfides) under enzyme-catalyzed conditions.

Tautomerism and Hydrogen Bonding

DFT studies confirm the 4-hydroxy tautomer is thermodynamically favored due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . This tautomerism influences reactivity, enhancing nucleophilic attack at the 2-position carbonyl .

科学研究应用

Chemical Synthesis and Organic Chemistry

Building Block for Complex Molecules

2H-Pyran-2,4(3H)-dione serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex organic molecules and heterocycles. The compound's electrophilic carbonyl groups make it particularly reactive towards nucleophiles, facilitating various synthetic pathways.

Common Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of Malic Acid Derivatives : A common method involves the reaction of malic acid with acetic anhydride under reflux conditions.

- Condensation Reactions : Various condensation reactions lead to the formation of derivatives that expand its utility in synthesizing other compounds.

Biological Applications

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit substantial antimicrobial activity. A study tested several derivatives against various bacterial strains, yielding promising results:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DHA Derivative A | E. coli | 32 µg/mL |

| DHA Derivative B | S. aureus | 16 µg/mL |

| DHA Derivative C | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications to the pyran ring can enhance antimicrobial efficacy, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Ongoing research is investigating the potential anticancer properties of this compound and its derivatives. The compound's ability to interact with biological molecules through covalent bonding may inhibit specific enzymes involved in cancer progression, thus offering therapeutic avenues for cancer treatment .

Industrial Applications

Polymers and Resins Production

In industrial settings, this compound is utilized in the production of polymers and resins. Its unique chemical properties allow it to participate in polymerization reactions, leading to materials with desirable physical characteristics .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications significantly enhanced antimicrobial properties .

- DFT Studies on Stability : Density Functional Theory (DFT) calculations have been employed to analyze the stability and intermolecular interactions of pyran-2,4-dione derivatives. These studies confirmed that intramolecular hydrogen bonding plays a critical role in stabilizing these compounds .

作用机制

The mechanism of action of 2H-Pyran-2,4(3H)-dione involves its interaction with various molecular targets. The compound’s electrophilic carbonyl groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

相似化合物的比较

2H-Pyran-2,4(3H)-dione can be compared with other similar compounds, such as:

2H-Pyran-2-one: This compound has a similar pyran ring structure but lacks the dione functionality, making it less reactive towards nucleophiles.

3,4-Dihydro-2H-pyran: This compound is a saturated analog of this compound and exhibits different reactivity due to the absence of double bonds.

2H-Pyran-3,4-dione: This compound has a similar dione structure but differs in the position of the carbonyl groups, leading to distinct chemical properties and reactivity.

生物活性

2H-Pyran-2,4(3H)-dione, also known as 6-methyl-2H-pyran-2,4-dione or dihydroacetic acid (DHA), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and herbicidal activities, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a six-membered ring containing two carbonyl groups. This unique arrangement contributes to its reactivity and biological activity. The compound is known for undergoing various chemical reactions, including oxidation and nucleophilic substitution, which can modify its biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit substantial antimicrobial properties. In a study where various derivatives were synthesized and tested, compounds demonstrated effectiveness against several bacterial strains. The presence of the α,β-unsaturated carbonyl moiety in these derivatives is crucial for their activity.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DHA Derivative A | E. coli | 32 µg/mL |

| DHA Derivative B | S. aureus | 16 µg/mL |

| DHA Derivative C | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications to the pyran ring can enhance antimicrobial efficacy, making it a potential candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, certain metal complexes formed with this compound have shown promising results in inhibiting cancer cell proliferation. For instance, palladium and platinum complexes have displayed significant cytotoxicity against human liver (HEPG2) and breast cancer (MCF7) cell lines.

| Metal Complex | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pd(II) Complex | HEPG2 | 5.0 |

| Pt(IV) Complex | MCF7 | 7.5 |

The mechanism involves the compound's ability to form covalent bonds with biomolecules within cancer cells, disrupting critical cellular processes .

Herbicidal Activity

Recent studies have highlighted the herbicidal properties of this compound derivatives. A series of synthesized compounds were evaluated for their effectiveness against various weed species. One derivative exhibited over 60% inhibition in pre-emergent conditions against several target weeds.

| Herbicide Compound | Target Weed Species | Inhibition Rate (%) |

|---|---|---|

| APD-II-15 | Amaranthus retroflexus | >60% |

| APD-II-15 | Echinochloa crus-galli | >60% |

This suggests that modifications to the compound can lead to effective herbicides for agricultural use .

The biological activity of this compound is largely attributed to its electrophilic carbonyl groups, which can interact with nucleophilic sites in proteins and enzymes. This interaction may lead to enzyme inhibition or disruption of metabolic pathways within microorganisms or cancer cells.

Case Studies

- Antimicrobial Study : A recent investigation synthesized several derivatives of DHA and tested them against clinical isolates of bacteria. Results indicated that specific modifications significantly enhanced antibacterial activity compared to the parent compound .

- Anticancer Research : A study focused on the synthesis of metal complexes derived from DHA showed that these complexes could induce apoptosis in cancer cells through mitochondrial pathways .

属性

IUPAC Name |

pyran-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERGMNQXULKBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436372 | |

| Record name | 2H-PYRAN-2,4(3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31470-16-3 | |

| Record name | 2H-PYRAN-2,4(3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2H-Pyran-2,4(3H)-dione has a molecular formula of C8H6O4 and a molecular weight of 166.13 g/mol. []

A: Researchers employ various spectroscopic techniques such as Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and 15N NMR to elucidate the structure and properties of this compound and its derivatives. These techniques provide valuable information about functional groups, tautomerism, and electronic environments within the molecule. [, , , ]

A: Yes, this compound exhibits tautomerism. Studies utilizing deuterium isotope effects on 13C NMR chemical shifts have shown that 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione exists predominantly in the 4-hydroxy tautomeric form. []

A: Intramolecular hydrogen bonding significantly influences the structure and properties of this compound derivatives. For instance, in 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group stabilizes the 4-hydroxy tautomer. This hydrogen bonding pattern has implications for the reactivity and biological activity of these compounds. [, ]

A: this compound can be synthesized via the potassium carbonate-promoted condensation of ethyl acetoacetate with aromatic aldehydes in ethanol. []

A: Researchers modify the this compound structure by introducing various substituents at different positions. For example, introducing acyl groups at the 3-position and aminoalkylidene groups at the 5-position has led to the development of potent photosynthetic electron transport inhibitors. [, , ] Further modifications, like incorporating lipophilic amino groups, influence their inhibitory potency. []

ANone: this compound derivatives exhibit a wide range of biological activities, including:

- Photosynthetic Electron Transport Inhibition: Several derivatives act as potent inhibitors of photosynthetic electron transport, targeting the D1 protein in a manner similar to DCMU. This property makes them potential candidates for herbicide development. [, , ]

- Antimicrobial Activity: Metal complexes of this compound derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains. [, , , ]

- Odorant Receptor Agonism: Analogues like (E)-3-((E)-1-hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione exhibit potent agonistic activity towards specific odorant receptors, opening avenues for exploring their therapeutic potential in areas like bladder dysfunction. []

- Cytotoxic Activity: Some alkaloids containing the this compound moiety, isolated from fungal sources, have exhibited cytotoxic activity against various human cancer cell lines. []

- Pancreatic Lipase and Hormone Sensitive Lipase Inhibition: The compound 6-ethyl-5-methyldihydro-2H-pyran-2,4(3H)-dione, isolated from Streptomyces sp., displays inhibitory activity against pancreatic lipase and hormone-sensitive lipase, suggesting potential applications in managing obesity and related metabolic disorders. []

A: Yes, research indicates that specific Pd(II), Pt(IV), V(III), and Ru(III) complexes incorporating a Schiff base ligand derived from dehydroacetic acid show promising anticancer activity. Notably, these complexes demonstrated significant inhibitory effects against human liver cancer cell line (HEPG2) and human breast cancer cell lines (MCF7). []

A: Metal complexes of this compound derivatives often exhibit enhanced biological activities compared to the free ligands. These complexes offer diverse coordination geometries and electronic properties, influencing their interactions with biological targets. Researchers are exploring their potential applications as antimicrobial, antifungal, and anticancer agents. [, , , , , ]

A: Computational methods, including molecular docking and molecular dynamics simulations, play a vital role in understanding the interactions of this compound derivatives with their biological targets. These techniques can predict binding affinities, identify crucial binding sites, and guide the design of more potent and selective inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。